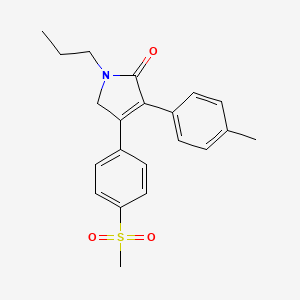
依瑞可昔布
概述
描述
依瑞克昔布是一种选择性环氧合酶-2 (COX-2) 非甾体抗炎药 (NSAID)。它是通过对 COX-1 和 COX-2 的平衡抑制策略发现的。 依瑞克昔布主要用于缓解与骨关节炎相关的疼痛症状 . 自 2011 年获批以来,它已显示出在特发性肺纤维化、术后疼痛、手足综合征、轴向脊柱关节炎、COVID-19、软骨损伤以及某些恶性肿瘤(如肺癌和结肠癌)等疾病中具有潜在的非标签用途 .
科学研究应用
依瑞克昔布具有广泛的科学研究应用:
未来方向
作用机制
依瑞克昔布通过选择性抑制 COX-2 酶发挥作用,该酶参与炎症过程。 通过抑制 COX-2,依瑞克昔布减少了促炎性前列腺素的产生,从而缓解疼痛和炎症 . 所涉及的分子靶点和途径包括 COX-2、血管内皮生长因子 (VEGF)-C 和基质金属蛋白酶 (MMP)-9 表达的下调 .
生化分析
Biochemical Properties
Imrecoxib plays a significant role in biochemical reactions by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Imrecoxib interacts with cyclooxygenase-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandin H2. This interaction is crucial for its anti-inflammatory effects .
Cellular Effects
Imrecoxib affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, imrecoxib has been shown to reduce the expression of pro-inflammatory cytokines and enzymes, such as interleukin-1β and matrix metalloproteinases, in chondrocytes. This reduction helps in alleviating inflammation and protecting cartilage from degradation .
Molecular Mechanism
The molecular mechanism of imrecoxib involves its selective inhibition of cyclooxygenase-2. By binding to the active site of cyclooxygenase-2, imrecoxib prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandin H2. This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain. Additionally, imrecoxib has been shown to modulate the expression of various genes involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imrecoxib have been observed to change over time. The stability and degradation of imrecoxib are critical factors that influence its long-term effects on cellular function. Studies have shown that imrecoxib remains stable under physiological conditions, but its efficacy may decrease over time due to metabolic degradation. Long-term studies have demonstrated that imrecoxib can maintain its anti-inflammatory effects for extended periods, although the degree of efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of imrecoxib vary with different dosages in animal models. At lower doses, imrecoxib effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, imrecoxib may exhibit toxic effects, such as gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the therapeutic benefits of imrecoxib plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
Imrecoxib is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. The primary metabolic pathways of imrecoxib involve hydroxylation and carboxylation, leading to the formation of its main metabolites. These metabolites are further conjugated and excreted from the body. Imrecoxib’s interaction with cytochrome P450 enzymes can influence its metabolic flux and the levels of its metabolites .
Transport and Distribution
Imrecoxib is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Imrecoxib’s localization and accumulation within specific tissues are influenced by its binding affinity to these transporters and proteins. This distribution is crucial for its therapeutic effects, as it ensures that imrecoxib reaches the target sites of inflammation .
Subcellular Localization
The subcellular localization of imrecoxib plays a significant role in its activity and function. Imrecoxib is primarily localized in the cytoplasm, where it interacts with cyclooxygenase-2. Post-translational modifications and targeting signals may direct imrecoxib to specific cellular compartments, enhancing its efficacy. The subcellular localization of imrecoxib ensures that it exerts its effects precisely at the sites of inflammation .
准备方法
依瑞克昔布的合成涉及以下几个关键步骤:
溴化反应:
偶联反应: INT-1 然后在钯和无机盐的存在下与 4-甲硫基苯硼酸偶联,形成 INT-2。
氧化反应: INT-2 与间氯过氧苯甲酸反应生成 INT-3。
巴顿-扎德吡咯合成: INT-3 在碱性条件下与 2,2-二乙氧基-1-异氰基乙烷反应生成 INT-4。
过氧化氢反应: INT-4 然后与过氧化氢反应生成 INT-5。
N-烷基化反应: 最后,INT-5 在碱性条件下与二丙基硫酸盐进行 N-烷基化反应,得到依瑞克昔布.
化学反应分析
依瑞克昔布经历了各种化学反应,包括:
这些反应中常用的试剂和条件包括:
氧化剂: 过氧化氢,间氯过氧苯甲酸。
还原剂:
催化剂: 钯通常用于偶联反应。
相似化合物的比较
依瑞克昔布与其他 COX-2 选择性抑制剂(如塞来昔布和罗非昔布)进行比较。虽然所有这些化合物都具有相似的作用机制,但依瑞克昔布具有一些独特的特征:
高血压发生率较低: 与其他 COX-2 抑制剂相比,依瑞克昔布发生新发高血压的发生率较低.
胃肠道安全性: 与非选择性 NSAID 相比,它的胃肠道毒性较少.
药物相互作用: 与塞来昔布相比,依瑞克昔布发生药物相互作用的风险较低.
类似的化合物包括:
塞来昔布: 另一种用于类似适应症的 COX-2 选择性抑制剂.
属性
IUPAC Name |
4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMZZGKKZDJGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395683-14-4 | |
| Record name | Imrecoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imrecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12354 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IMRECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of imrecoxib?
A1: Imrecoxib exerts its therapeutic effects by selectively inhibiting COX-2, an enzyme responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , ]
Q2: How does the selectivity of imrecoxib for COX-2 compare to other NSAIDs?
A2: Imrecoxib is classified as a moderately selective COX-2 inhibitor. While it primarily targets COX-2, it also exhibits some inhibitory activity towards COX-1, albeit to a lesser extent. This balanced inhibition is thought to contribute to its efficacy and safety profile. [, ]
Q3: What are the downstream effects of COX-2 inhibition by imrecoxib?
A3: By inhibiting COX-2, imrecoxib reduces the production of prostaglandins, thereby mitigating inflammation and alleviating pain. This mechanism underpins its therapeutic benefits in conditions like osteoarthritis and axial spondyloarthritis. [, , , , ]
Q4: What is the molecular formula and weight of imrecoxib?
A4: This information is not explicitly provided in the provided research abstracts.
Q5: Is there any spectroscopic data available for imrecoxib?
A5: The provided research abstracts do not include specific spectroscopic data like NMR or IR spectra for imrecoxib.
Q6: What is known about the stability of imrecoxib under various conditions?
A6: Research indicates that imrecoxib demonstrates stability in various formulations, including tablets. Specific stability data under different storage conditions (temperature, humidity) would require further investigation. [, ]
Q7: Does imrecoxib exhibit any catalytic properties?
A7: Imrecoxib is not known to possess catalytic properties. Its primary mode of action involves enzyme inhibition rather than catalysis.
Q8: Have any computational studies been conducted on imrecoxib?
A8: Yes, molecular docking studies have been performed to investigate the binding affinity of imrecoxib to CYP2C9 and CYP2D6 enzymes, providing insights into its metabolic profile. []
Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of imrecoxib?
A9: The provided research abstracts primarily focus on the clinical evaluation of imrecoxib tablets. Detailed investigations into alternative formulations or strategies to enhance its bioavailability are not discussed.
Q10: Is there information regarding the compliance of imrecoxib development and production with SHE regulations?
A10: The provided research abstracts primarily focus on the pharmacological and clinical aspects of imrecoxib. Details about its manufacturing processes and compliance with SHE regulations are not discussed.
Q11: What is the ADME profile of imrecoxib?
A12: Imrecoxib is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes. [, , , ] The major metabolic pathway involves oxidation of the 4′-methyl group to form a hydroxymethyl metabolite (M1) and further to a carboxylic acid metabolite (M2). [, ] M2 is the major circulating metabolite in humans. [, ] The majority of the administered dose is excreted in feces. [] More detailed information on absorption and distribution can be found in the research. [, ]
Q12: Are there any known drug-drug interactions with imrecoxib?
A13: While imrecoxib is metabolized by CYP enzymes, one study suggests it has a weaker risk of drug interaction compared to celecoxib. [, ]
Q13: What preclinical models have been used to investigate the efficacy of imrecoxib?
A13: Preclinical studies have employed various animal models, including:
- Rat carrageenan-induced paw edema: This model assesses the acute anti-inflammatory effects of imrecoxib. []
- Rat adjuvant-induced arthritis: This model evaluates the efficacy of imrecoxib in chronic inflammatory arthritis. []
- A549 cell nude mice xenograft model: This model explores the potential of imrecoxib in combination with lobaplatin for controlling non-small cell lung cancer growth and inhibiting invasion and metastasis. []
Q14: What clinical trials have been conducted with imrecoxib?
A14: Several clinical trials have investigated the efficacy and safety of imrecoxib in humans, mainly focusing on:
- Osteoarthritis (OA): Phase II and IV trials have demonstrated the efficacy of imrecoxib in relieving pain and improving function in patients with knee OA. [, ]
- Axial Spondyloarthritis (axSpA): Studies have shown imrecoxib to be effective in improving disease activity, functional parameters, and inflammatory markers in axSpA patients. [, , , ]
- Postoperative Pain: Imrecoxib has been studied for its analgesic effects following oral surgery and total hip arthroplasty. [, ]
Q15: Are there any known mechanisms of resistance to imrecoxib?
A15: The provided research abstracts do not specifically address resistance mechanisms to imrecoxib.
Q16: Have any targeted drug delivery strategies been explored for imrecoxib?
A16: The research abstracts provided do not discuss targeted drug delivery strategies for imrecoxib.
Q17: What analytical methods have been used to characterize and quantify imrecoxib?
A17: Several analytical techniques have been employed in imrecoxib research:
- High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying imrecoxib and its metabolites in various matrices, including tablets and biological samples. [, ]
- Liquid Chromatography-Mass Spectrometry (LC/MS): Employed for sensitive and specific detection and quantification of imrecoxib and its metabolites in biological samples, particularly plasma. [, , ]
Q18: Is there information available regarding the environmental impact and degradation of imrecoxib?
A18: The provided research abstracts do not include information about the environmental fate or ecotoxicological profile of imrecoxib.
Q19: Has imrecoxib been compared to other NSAIDs in terms of efficacy, safety, or cost-effectiveness?
A19: Yes, several studies have compared imrecoxib with celecoxib, another selective COX-2 inhibitor, and diclofenac, a non-selective NSAID:
- Efficacy: Studies suggest comparable efficacy between imrecoxib and celecoxib in managing OA and axSpA. [, , ]
- Safety: Imrecoxib appears to have a more favorable cardiovascular safety profile compared to other selective COX-2 inhibitors and a lower risk of gastrointestinal side effects than non-selective NSAIDs. [, ]
- Cost-Effectiveness: Research indicates that imrecoxib may be more cost-effective than celecoxib for treating OA. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



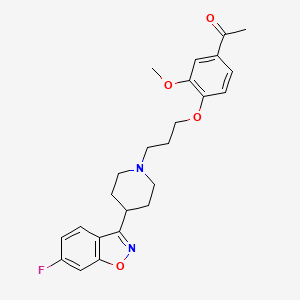

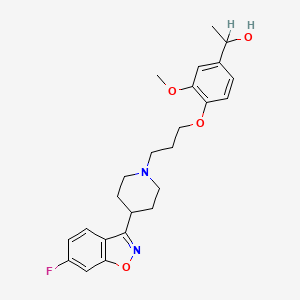
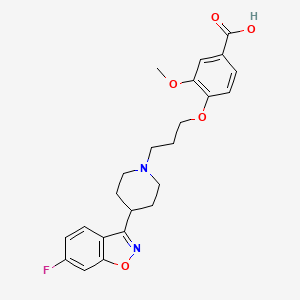


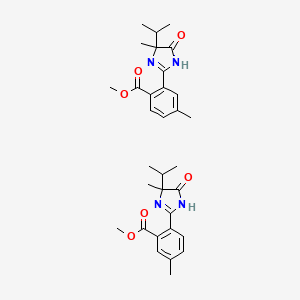
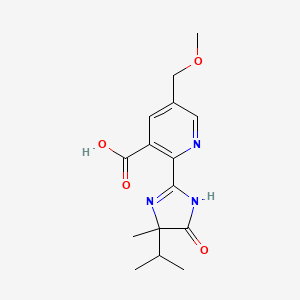
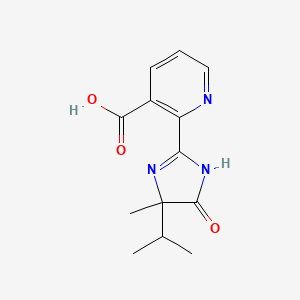
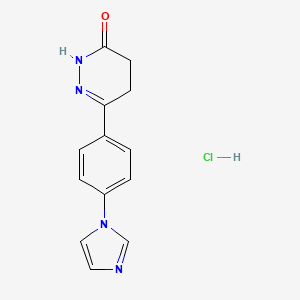
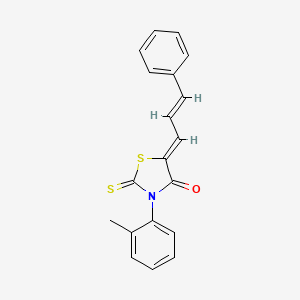
![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)

